molecular formula C13H18O4 B14464026 Benzoic acid;cyclohexane-1,2-diol CAS No. 72375-13-4

Benzoic acid;cyclohexane-1,2-diol

Cat. No.: B14464026
CAS No.: 72375-13-4
M. Wt: 238.28 g/mol
InChI Key: DJJZDVWAIADFGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid;cyclohexane-1,2-diol is a compound that combines the properties of benzoic acid and cyclohexane-1,2-diol Benzoic acid is a simple aromatic carboxylic acid, while cyclohexane-1,2-diol is a diol with hydroxyl groups on adjacent carbon atoms in a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid;cyclohexane-1,2-diol can be achieved through several methods. One common approach involves the reaction of benzoic acid with cyclohexene in the presence of a suitable oxidizing agent, such as osmium tetroxide, to form the diol. The reaction conditions typically include a non-aqueous solvent like chloroform or acetone to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more scalable and cost-effective methods. For example, the use of catalytic amounts of tetrabutylammonium bromide (TBAB) in anhydrous acetonitrile has been reported to efficiently produce the compound through a regioselective ring-opening reaction of epoxides with benzoic acid .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid;cyclohexane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The diol can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the benzoic acid moiety to benzyl alcohol.

    Substitution: The hydroxyl groups in the diol can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Benzyl alcohol.

    Substitution: Ethers and esters.

Mechanism of Action

The mechanism of action of benzoic acid;cyclohexane-1,2-diol involves its interaction with specific molecular targets and pathways. For example, the compound can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups, leading to the formation of ketones or carboxylic acids . These reactions are facilitated by the presence of suitable oxidizing agents and specific reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid;cyclohexane-1,2-diol is unique due to the combination of aromatic and aliphatic properties in a single molecule. This dual nature allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications.

Properties

CAS No.

72375-13-4

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

benzoic acid;cyclohexane-1,2-diol

InChI

InChI=1S/C7H6O2.C6H12O2/c8-7(9)6-4-2-1-3-5-6;7-5-3-1-2-4-6(5)8/h1-5H,(H,8,9);5-8H,1-4H2

InChI Key

DJJZDVWAIADFGZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)O)O.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.